

What is Prazepam-D5 and its chemical structure?

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Compound of Interest

Compound Name: Prazepam-D5

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Prazepam-D5: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of **Prazepam-D5**, a deuterated analog of the benzodiazepine Prazepam. Designed for researchers, scientists, and professionals in drug development, this document details its chemical properties, applications, and relevant experimental methodologies.

Core Concepts: Understanding Prazepam-D5

Prazepam-D5 is a stable, isotopically labeled form of Prazepam where five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms.^[1] This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, Prazepam, a crucial feature for its primary application. While chemically similar to Prazepam, this mass difference allows for its use as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays.^[1]

Prazepam itself is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.^[2] It functions by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission in the central nervous system.^[3]

Chemical Structure and Properties

The key structural difference between Prazepam and **Prazepam-D5** lies in the isotopic labeling of the phenyl group. This is visually represented in the diagram below.

Figure 1: Chemical Structures of Prazepam and **Prazepam-D5**.

Quantitative Data

The table below summarizes the key quantitative data for both Prazepam and **Prazepam-D5** for easy comparison.

Property	Prazepam	Prazepam-D5
IUPAC Name	7-chloro-1-(cyclopropylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one[4]	7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one[5]
CAS Number	2955-38-6[4][6]	152477-89-9[5]
Molecular Formula	C ₁₉ H ₁₇ ClN ₂ O[4][6]	C ₁₉ H ₁₂ D ₅ ClN ₂ O
Molecular Weight	324.804 g/mol [6]	329.83 g/mol
Monoisotopic Mass	324.1029409 Da[4]	329.1343246 Da[5]

Mechanism of Action: GABAergic Signaling Pathway

Prazepam, and by extension **Prazepam-D5**, exerts its therapeutic effects by modulating the GABA-A receptor, a ligand-gated ion channel. The diagram below illustrates this signaling pathway.

Figure 2: Prazepam's Mechanism of Action on the GABA-A Receptor.

Experimental Protocols: Quantification of Prazepam using Prazepam-D5

Prazepam-D5 is instrumental as an internal standard for the accurate quantification of Prazepam in biological matrices. Below is a representative experimental workflow for the analysis of Prazepam in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Figure 3: Experimental Workflow for Prazepam Quantification.

Detailed Methodologies

1. Sample Preparation:

- Objective: To extract Prazepam and **Prazepam-D5** from the plasma matrix and remove interfering substances.
- Procedure:
 - To 100 µL of plasma sample, add 10 µL of **Prazepam-D5** internal standard solution (concentration will depend on the expected analyte concentration range).
 - Vortex briefly.
 - Add 300 µL of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions:

- Objective: To chromatographically separate Prazepam and **Prazepam-D5** and detect them with high sensitivity and specificity.
- Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m).
 - Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometer Settings:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Prazepam: Precursor ion (m/z) -> Product ion (m/z)
 - **Prazepam-D5**: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values would be optimized for the instrument used).

3. Data Analysis:

- Objective: To calculate the concentration of Prazepam in the original sample.
- Procedure:
 - Integrate the peak areas of the analyte (Prazepam) and the internal standard (**Prazepam-D5**).
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

- Determine the concentration of Prazepam in the unknown samples by interpolating their peak area ratios on the calibration curve.

This technical guide provides a foundational understanding of **Prazepam-D5** for research and development purposes. Its utility as an internal standard is critical for the robust and accurate quantification of Prazepam in various biological samples.

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References

- 1. Prazepam-D5 | 152477-89-9 | Benchchem [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Prazepam | C₁₉H₁₇CIN₂O | CID 4890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prazepam-D5 | C₁₉H₁₇CIN₂O | CID 56845876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prazepam [webbook.nist.gov]
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